1-[5-(4-ethylphenoxy)pentyl]piperidine
Description
1-[5-(4-Ethylphenoxy)pentyl]piperidine is a synthetic piperidine derivative characterized by a pentyl chain bridging a piperidine ring and a 4-ethylphenoxy substituent. The compound’s structure combines hydrophobic (pentyl chain, ethylphenoxy) and basic (piperidine) moieties, making it a candidate for pharmacological applications, particularly in targeting receptors or enzymes where such interactions are critical.
Properties
IUPAC Name |
1-[5-(4-ethylphenoxy)pentyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-2-17-9-11-18(12-10-17)20-16-8-4-7-15-19-13-5-3-6-14-19/h9-12H,2-8,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUBDHSPUBVHHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCCCN2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501281901 | |
| Record name | 1-[5-(4-Ethylphenoxy)pentyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501281901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
418781-83-6 | |
| Record name | 1-[5-(4-Ethylphenoxy)pentyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=418781-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[5-(4-Ethylphenoxy)pentyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501281901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[5-(4-ethylphenoxy)pentyl]piperidine typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the synthesis of 4-ethylphenol, which is then reacted with an appropriate halogenated pentane derivative to form 5-(4-ethylphenoxy)pentane.
Nucleophilic Substitution: The 5-(4-ethylphenoxy)pentane is then subjected to nucleophilic substitution with piperidine under basic conditions to yield this compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-[5-(4-Ethylphenoxy)pentyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[5-(4-Ethylphenoxy)pentyl]piperidine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: It is used in studies related to receptor binding and neurotransmitter modulation.
Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[5-(4-ethylphenoxy)pentyl]piperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake . The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
Structural Analogues with Phenoxy Substituents
(a) 1-(5-(4-(4H-1,2,4-Triazol-4-yl)phenoxy)pentyl)piperidine (Compound 3q)
- Structure: Features a 4H-1,2,4-triazole substituent instead of 4-ethylphenoxy.
- Molecular Weight : 314.43 g/mol (as HCl salt).
- Key Properties :
(b) Nizubaglustat
- Structure : (2S,3R,4R,5S)-1-{5-[(2-fluoro-[1,1'-biphenyl]-4-yl)methoxy]pentyl}-2-(hydroxymethyl)piperidine-3,4,5-triol.
- Molecular Weight: 449.52 g/mol (C₂₄H₃₂FNO₅).
- Key Properties :
- FDA-approved drug with a complex stereochemistry and hydroxyl groups for enhanced solubility.
- Comparison: The fluorinated biphenyl and hydroxymethyl groups in nizubaglustat contrast with the simpler 4-ethylphenoxy group in the target compound, highlighting trade-offs between hydrophobicity and bioavailability .
Piperidine Derivatives with Aromatic or Heterocyclic Moieties
(a) Piperine
- Structure : 1-[5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]piperidine.
- Molecular Weight : 285.33 g/mol.
- Key Properties: Natural alkaloid with MAO-A/MAO-B inhibitory activity (IC₅₀ = 7–15 μM for MAO-A). The conjugated dienone and benzodioxole groups enable π-π stacking and hydrogen bonding .
- Comparison: Unlike piperine’s conjugated system, 1-[5-(4-ethylphenoxy)pentyl]piperidine lacks electron-rich aromatic systems, which may reduce its affinity for enzymes like MAO.
(b) 1-(3-Phenylbutyl)piperidine Derivatives
- Structure : Piperidine linked to phenylbutyl chains (e.g., compounds 37, 62, 75).
- Key Properties :
- Comparison: The shorter butyl chain in these derivatives vs. the pentyl chain in this compound may affect binding orientation and potency.
Pharmacologically Active Piperidines
(a) 1-[1-(2-Methoxyphenyl)-2-phenylethyl]piperidine (Methoxphenidine)
- Structure : Piperidine with methoxyphenyl and phenylethyl groups.
- Key Properties :
- Comparison: The ethylphenoxy group in the target compound may offer milder CNS effects compared to methoxphenidine’s strong psychoactivity.
(b) 1-[5-(5-Oxo-5-piperidin-1-yl-penta-1,3-dienyl)-benzo[1,3]dioxol-2-yl] Derivatives
Data Tables
Table 1: Structural and Pharmacological Comparison
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for synthesizing 1-[5-(4-ethylphenoxy)pentyl]piperidine derivatives?
- Methodological Answer : A common strategy involves condensation reactions between piperidine intermediates and substituted phenoxyalkyl halides. For example, Schiff base derivatives of piperidine can be synthesized by reacting aldehydes with 3-amino-1,2,4-triazole-5-thiol in the presence of piperidine, followed by spectroscopic characterization (FT-IR, NMR) to confirm structural integrity . Reaction conditions (e.g., solvent, temperature, catalyst) should be optimized to enhance yield and purity.
Q. How can researchers ensure safety when handling piperidine derivatives in laboratory settings?
- Methodological Answer : Follow GHS hazard classifications: wear PPE (gloves, goggles), use fume hoods, and avoid inhalation or skin contact. Piperidine derivatives like 4-oxopiperidine (CAS 41661-47-6) are classified as skin/eye irritants (H315, H319) and respiratory irritants (H335). Emergency measures include rinsing eyes with water for ≥15 minutes and using alcohol-resistant foam for fire suppression .
Q. What computational tools are used for preliminary pharmacokinetic profiling of piperidine-based compounds?
- Methodological Answer : ADMET Predictor™ and MedChem Designer™ are employed to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET). For instance, QSAR models using pIC50 values (-log IC50) can correlate structural descriptors (e.g., logP, polar surface area) with serotonin transporter (SERT) inhibition activity. Training sets (70% of data) and test sets (30%) are split via the Kennard-Stone algorithm to validate models .
Advanced Research Questions
Q. How do structural modifications to the phenoxyalkyl chain impact biological activity in piperidine derivatives?
- Methodological Answer : Modifying chain length or substituents (e.g., ethyl, fluoro) alters lipophilicity and target binding. For example, replacing a pentyl chain with a shorter alkyl group reduces SERT inhibition (IC50 increases from 2.0 µM to 8.6 µM in analogues). Use molecular docking (e.g., AutoDock Vina) to analyze interactions with binding pockets and validate with in vitro assays .
Q. What strategies resolve contradictions between in silico predictions and experimental bioactivity data?
- Methodological Answer : Discrepancies often arise from oversimplified QSAR descriptors. Cross-validate predictions with orthogonal methods:
- Step 1 : Re-optimize molecular descriptors (e.g., 3D electrostatic potentials).
- Step 2 : Perform meta-analysis of similar compounds (e.g., 5-HT7 receptor agonists with biphenyl-piperazine scaffolds) to identify confounding variables .
- Step 3 : Use machine learning (Random Forest, SVM) to integrate multi-parametric data (e.g., IC50, logD, metabolic stability) .
Q. How can AI-driven target prediction improve the design of piperidine-based therapeutics?
- Methodological Answer : AI platforms (e.g., DeepChem, AlphaFold) predict binding affinities for >20 pharmacological targets (enzymes, GPCRs). For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
